Cas no 17225-70-6 (2-{methyl2-(methylamino)ethylamino}ethan-1-ol)

2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol is a tertiary amine derivative with a hydroxyl-functionalized ethylene backbone, offering versatile reactivity in organic synthesis and coordination chemistry. Its bifunctional structure, combining a tertiary amine and a hydroxyl group, enables applications as a ligand for metal complexes or as an intermediate in pharmaceutical and agrochemical manufacturing. The compound’s balanced polarity and steric profile enhance solubility in both aqueous and organic media, facilitating its use in catalytic systems or as a building block for functionalized polymers. Its stability under mild conditions and compatibility with further derivatization make it a practical choice for fine chemical synthesis.
2-{methyl2-(methylamino)ethylamino}ethan-1-ol structure
17225-70-6 structure
商品名:2-{methyl2-(methylamino)ethylamino}ethan-1-ol
CAS番号:17225-70-6
MF:C6H16N2O
メガワット:132.204
MDL:MFCD14655591
CID:2782045
PubChem ID:14915478

2-{methyl2-(methylamino)ethylamino}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-{methyl2-(methylamino)ethylamino}ethan-1-ol
    • DB-149304
    • SCHEMBL3316611
    • 17225-70-6
    • 2-(Methyl(2-(methylamino)ethyl)amino)ethanol
    • AKOS010646236
    • 2-{methyl[2-(methylamino)ethyl]amino}ethanol
    • DTXSID40565340
    • EN300-304976
    • AFYRRIVBYFQVJL-UHFFFAOYSA-N
    • 2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol
    • 2-[Methyl[2-(methylamino)ethyl]amino]ethanol
    • MDL: MFCD14655591
    • インチ: InChI=1S/C6H16N2O/c1-7-3-4-8(2)5-6-9/h7,9H,3-6H2,1-2H3
    • InChIKey: AFYRRIVBYFQVJL-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 132.126263138Da
  • どういたいしつりょう: 132.126263138Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 5
  • 複雑さ: 59
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

2-{methyl2-(methylamino)ethylamino}ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1583081-1g
2-(Methyl(2-(methylamino)ethyl)amino)ethan-1-ol
17225-70-6 98%
1g
¥13068 2023-02-26
Enamine
EN300-304976-0.1g
2-{methyl[2-(methylamino)ethyl]amino}ethan-1-ol
17225-70-6
0.1g
$804.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1583081-500mg
2-(Methyl(2-(methylamino)ethyl)amino)ethan-1-ol
17225-70-6 98%
500mg
¥11576 2023-02-26
Enamine
EN300-304976-5.0g
2-{methyl[2-(methylamino)ethyl]amino}ethan-1-ol
17225-70-6
5.0g
$2650.0 2023-02-26
Enamine
EN300-304976-0.25g
2-{methyl[2-(methylamino)ethyl]amino}ethan-1-ol
17225-70-6
0.25g
$840.0 2023-09-05
Enamine
EN300-304976-10.0g
2-{methyl[2-(methylamino)ethyl]amino}ethan-1-ol
17225-70-6
10.0g
$3929.0 2023-02-26
Enamine
EN300-304976-2.5g
2-{methyl[2-(methylamino)ethyl]amino}ethan-1-ol
17225-70-6
2.5g
$1791.0 2023-09-05
Enamine
EN300-304976-5g
2-{methyl[2-(methylamino)ethyl]amino}ethan-1-ol
17225-70-6
5g
$2650.0 2023-09-05
Enamine
EN300-304976-0.05g
2-{methyl[2-(methylamino)ethyl]amino}ethan-1-ol
17225-70-6
0.05g
$768.0 2023-09-05
Enamine
EN300-304976-1.0g
2-{methyl[2-(methylamino)ethyl]amino}ethan-1-ol
17225-70-6
1g
$0.0 2023-06-07

2-{methyl2-(methylamino)ethylamino}ethan-1-ol 関連文献

2-{methyl2-(methylamino)ethylamino}ethan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 17225-70-6 and Product Name: 2-{methyl2-(methylamino)ethylamino}ethan-1-ol

The compound with the CAS number 17225-70-6 and the product name 2-{methyl2-(methylamino)ethylamino}ethan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound encompasses a complex arrangement of functional groups, which contributes to its versatile reactivity and biological activity.

In the realm of chemical biology, the compound has been extensively studied for its interactions with various biological targets. The presence of multiple amine groups in its structure suggests that it may exhibit significant binding affinity with proteins and enzymes, making it a promising candidate for the development of novel therapeutic agents. Recent research has highlighted its potential role in modulating signaling pathways associated with inflammation and immune response, which are critical factors in numerous diseases.

The synthesis of 2-{methyl2-(methylamino)ethylamino}ethan-1-ol involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of key intermediates, followed by functional group transformations that introduce the necessary biological activity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are employed to achieve high yields and purity levels. These methods underscore the importance of precision and innovation in modern drug discovery.

One of the most compelling aspects of this compound is its potential as a pharmacological chiral entity. The stereochemistry of 2-{methyl2-(methylamino)ethylamino}ethan-1-ol plays a crucial role in determining its biological efficacy. Studies have shown that enantiomeric purity is essential for achieving optimal therapeutic effects, and researchers have been exploring various strategies to isolate and stabilize specific stereoisomers. These efforts align with global trends in pharmaceutical research, where understanding molecular chirality is paramount.

The compound's structural motif also makes it an attractive scaffold for further derivatization. By modifying specific functional groups or introducing new ones, chemists can generate libraries of analogs with tailored properties. This approach is particularly valuable in high-throughput screening (HTS) campaigns, where large numbers of compounds are rapidly tested for biological activity. The versatility of 2-{methyl2-(methylamino)ethylamino}ethan-1-ol as a starting point for such explorations underscores its significance in drug discovery pipelines.

Recent advancements in computational chemistry have further enhanced the study of this compound. Molecular modeling techniques allow researchers to predict how 2-{methyl2-(methylamino)ethylamino}ethan-1-ol interacts with biological targets at an atomic level. These simulations provide valuable insights into binding mechanisms and can guide the design of more effective derivatives. The integration of computational methods with experimental approaches represents a cornerstone of modern medicinal chemistry, enabling more efficient and targeted drug development.

In clinical research, preliminary studies have demonstrated promising results when 2-{methyl2-(methylamino)ethylamino}ethan-1-ol is tested against certain disease models. Its ability to modulate key biological pathways suggests potential therapeutic benefits in areas such as oncology, neurology, and metabolic disorders. While further clinical trials are necessary to confirm these findings, the initial data are encouraging enough to warrant continued investigation. The compound's unique properties make it a fascinating subject for interdisciplinary studies involving chemists, biologists, and clinicians.

The environmental impact of synthesizing and using this compound is also an important consideration. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce energy consumption during production processes. Techniques such as solvent recovery systems and catalytic processes that operate under mild conditions are being explored to make drug synthesis more sustainable. These efforts not only improve efficiency but also align with broader societal goals aimed at reducing environmental footprints.

Future directions for research on 17225-70-6 include exploring its potential applications in nanomedicine and targeted drug delivery systems. The compound's structural features could be leveraged to develop novel formulations that enhance bioavailability or improve therapeutic outcomes. Additionally, investigating its behavior in complex biological matrices will provide deeper insights into its pharmacokinetic profile and potential side effects.

In summary, 17225-70-6 (also known as 2-{methyl2-(methylamino)ethylamino}ethan-1-ol) represents a compelling example of how structural complexity can translate into biological activity. Its multifaceted applications across pharmaceutical research highlight the importance of interdisciplinary collaboration and innovative methodologies. As scientists continue to unravel its potential, this compound is poised to make significant contributions to the advancement of medicine.

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